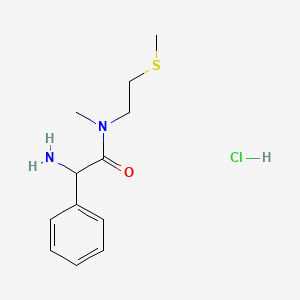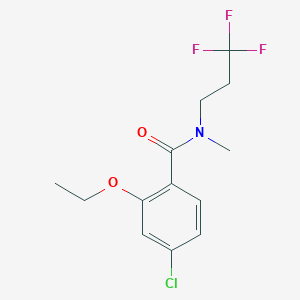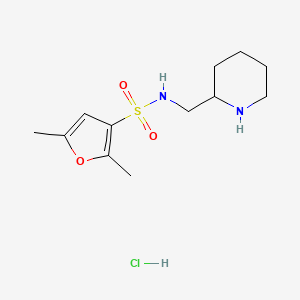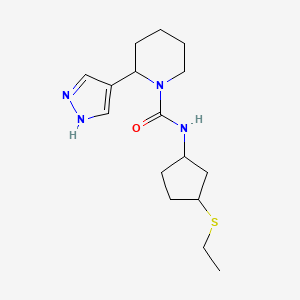![molecular formula C10H10F5NO3S B7642835 N-[1-[2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethyl]methanesulfonamide](/img/structure/B7642835.png)
N-[1-[2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-[2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethyl]methanesulfonamide, also known as DFB, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DFB is a member of the sulfonylurea family of compounds, which are known to have a wide range of biological activities, including antidiabetic, anti-inflammatory, and antitumor effects.
Mechanism of Action
The mechanism of action of N-[1-[2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethyl]methanesulfonamide is complex and not fully understood. It is known to bind to SURs with high affinity, which can lead to the modulation of ion channels and the regulation of insulin secretion. This compound has also been shown to inhibit the activity of various enzymes, including carbonic anhydrase and cyclooxygenase. In cancer cells, this compound is thought to induce apoptosis by activating caspases and inhibiting the activity of anti-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has a wide range of biochemical and physiological effects. It has been shown to regulate insulin secretion, modulate ion channels, inhibit the activity of various enzymes, and induce apoptosis in cancer cells. In addition, this compound has been shown to have anti-inflammatory effects and to inhibit the growth of various cancer cell lines.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[1-[2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethyl]methanesulfonamide is its high affinity for SURs, which makes it a useful tool for studying their function. In addition, this compound has been shown to have antitumor effects and to inhibit the activity of various enzymes, making it a potentially useful therapeutic agent. However, one of the main limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for research on N-[1-[2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethyl]methanesulfonamide. One area of research is the development of more potent and selective SUR ligands based on the structure of this compound. Another area of research is the investigation of the mechanism of action of this compound in cancer cells, with the goal of identifying new targets for cancer therapy. Finally, the development of new formulations of this compound with improved solubility and bioavailability could lead to the development of new therapeutic agents for a wide range of diseases.
Synthesis Methods
The synthesis of N-[1-[2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethyl]methanesulfonamide involves the reaction of 2,2,2-trifluoroethylamine with 2-(difluoromethoxy)phenyl isocyanate in the presence of methanesulfonyl chloride. The reaction is carried out under reflux conditions in anhydrous tetrahydrofuran (THF) for several hours. The resulting product is purified by column chromatography to obtain pure this compound. The yield of this compound is typically around 50%.
Scientific Research Applications
N-[1-[2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethyl]methanesulfonamide has been studied extensively for its potential applications in scientific research. One of the main areas of research has been its use as a tool to study the role of sulfonylurea receptors (SURs) in various biological processes. SURs are a family of transmembrane proteins that are involved in the regulation of insulin secretion, ion transport, and cell proliferation. This compound has been shown to bind to SURs with high affinity, making it a useful tool for studying their function.
In addition to its use as a tool for studying SURs, this compound has also been investigated for its potential antitumor effects. Several studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. The mechanism of action of this compound in cancer cells is not fully understood, but it is thought to involve the modulation of ion channels and the induction of apoptosis.
properties
IUPAC Name |
N-[1-[2-(difluoromethoxy)phenyl]-2,2,2-trifluoroethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F5NO3S/c1-20(17,18)16-8(10(13,14)15)6-4-2-3-5-7(6)19-9(11)12/h2-5,8-9,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMCOBDKNXJRQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC(C1=CC=CC=C1OC(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F5NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[6-[[Phenyl(pyridin-2-yl)methyl]amino]pyridin-3-yl]pyrrolidin-2-one](/img/structure/B7642759.png)
![2-Amino-2-phenyl-1-(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)ethanone;hydrochloride](/img/structure/B7642760.png)
![N-[4-(azepan-1-ylmethyl)-1,3-thiazol-2-yl]-2-morpholin-4-ylacetamide](/img/structure/B7642764.png)
![N-[[1-(4-fluorophenyl)pyrazol-3-yl]methyl]-3-methylsulfonylaniline](/img/structure/B7642765.png)

![N-[(3-propan-2-yloxyphenyl)methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7642779.png)
![3-[2-Fluoro-6-(propan-2-ylamino)anilino]-1-methylpyrrolidin-2-one](/img/structure/B7642790.png)

![2-(1H-pyrazol-4-yl)-N-[1-(1,3,5-trimethylpyrazol-4-yl)propyl]piperidine-1-carboxamide](/img/structure/B7642798.png)




